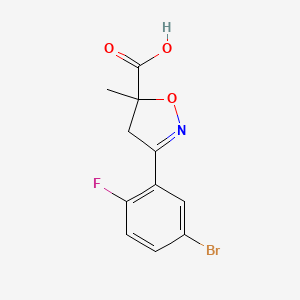

3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid (3-B2F-5M-4,5-DHO-1,2-OCA) is an organic compound with a wide range of applications in organic synthesis, pharmaceuticals and materials science. This compound is used as a starting material in the synthesis of various organic compounds, such as the synthesis of a variety of heterocyclic compounds, as well as in the synthesis of pharmaceuticals and materials. Furthermore, 3-B2F-5M-4,5-DHO-1,2-OCA has been studied for its potential use in medical applications, such as in the treatment of cancer and other diseases.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Applications

Practical Synthesis of Key Intermediates

A practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, was developed. This synthesis avoids the high costs associated with palladium usage and toxic phenylboronic acid, presenting a safer and more cost-effective methodology for large-scale production (Qiu et al., 2009).

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) based compounds have been identified for the development of chemosensors for detecting various analytes, including metal ions and neutral molecules. These chemosensors are known for high selectivity and sensitivity, showcasing the potential of DFP-based compounds in analytical chemistry (Roy, 2021).

Potential Biological Activities

Antioxidant and Pharmacological Effects

Chlorogenic Acid (CGA), found in green coffee extracts and tea, exhibits a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA modulates lipid metabolism and glucose, showcasing its potential in treating metabolic disorders (Naveed et al., 2018).

Synthetic Approaches for Biological Compounds

The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines is reviewed, highlighting methods for creating potentially biologically active derivatives. This work emphasizes the importance of these compounds in medicinal chemistry and their potential therapeutic applications (Ibrahim, 2011).

Mecanismo De Acción

Target of Action

The primary target of this compound is Aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism . This enzyme plays a crucial role in converting glucose into sorbitol, which can lead to various complications when accumulated in large amounts.

Mode of Action

The compound interacts with Aldose reductase, potentially inhibiting its activity This inhibition can prevent the conversion of glucose to sorbitol, thereby controlling the levels of sorbitol within the cells

Biochemical Pathways

The compound affects the polyol pathway by inhibiting Aldose reductase . This inhibition can prevent the accumulation of sorbitol, which can otherwise lead to osmotic stress and other complications in various tissues, particularly in the context of diabetes.

Pharmacokinetics

Similar compounds have been shown to be absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted through renal and hepatic pathways . These properties can significantly impact the bioavailability of the compound, determining its efficacy and potential side effects.

Result of Action

The inhibition of Aldose reductase by this compound can prevent the accumulation of sorbitol, potentially alleviating osmotic stress and other complications associated with excessive sorbitol levels . This can have various molecular and cellular effects, including the prevention of cellular damage and the maintenance of normal cellular functions.

Propiedades

IUPAC Name |

3-(4-bromo-2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO3/c1-11(10(15)16)5-9(14-17-11)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYANCOVURORQSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=C(C=C(C=C2)Br)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

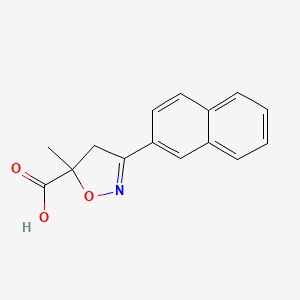

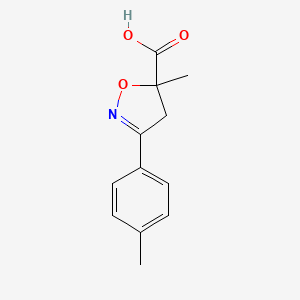

![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)

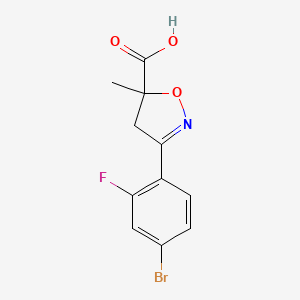

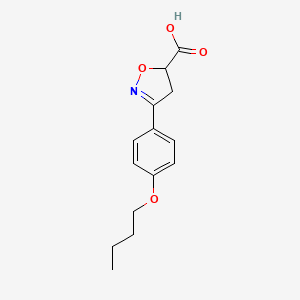

![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)

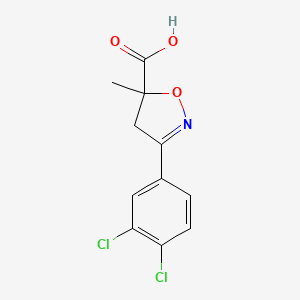

![5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350225.png)

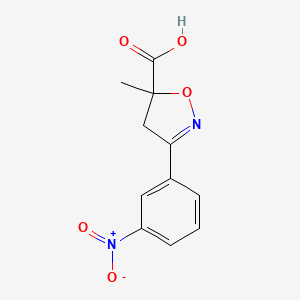

![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)